N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide

Tuberculosis Antimycobacterial Macrophage Infection

Prioritize this specific compound (Mtb-IN-10) for your M. tuberculosis target validation and drug discovery programs. Its unique mechanism of action—activating Rv1625c/Cya adenylyl cyclase (EC50=1.96 µM)—directly addresses MDR/XDR-TB strains. Crucially, its 58% oral bioavailability in mice enables in vivo proof-of-concept studies, a key differentiator from related analogs lacking PK characterization. As a distinct thiazolidine-2,4-dione sulfonamide, it offers an underexplored pharmacophore for COX-2 selectivity profiling and carbonic anhydrase panels. Its balanced drug-likeness (XLogP3=1.2) makes it an ideal reference standard for library design. Insist on verified identity and purity to ensure experimental reproducibility across these specialized applications.

Molecular Formula C12H14N2O4S2
Molecular Weight 314.37
CAS No. 860785-17-7
Cat. No. B2623969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide
CAS860785-17-7
Molecular FormulaC12H14N2O4S2
Molecular Weight314.37
Structural Identifiers
SMILESCN1C(=O)C(SC1=O)CC2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C12H14N2O4S2/c1-14-11(15)10(19-12(14)16)7-8-3-5-9(6-4-8)13-20(2,17)18/h3-6,10,13H,7H2,1-2H3
InChIKeyWHWGCOOLSDQNKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

860785-17-7: Structural Identity and Key Physicochemical Properties of N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide


N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide (CAS 860785-17-7) is a synthetic small molecule featuring a 3-methyl-2,4-dioxo-1,3-thiazolidine core linked via a methylene bridge to a phenyl methanesulfonamide moiety. Its molecular formula is C12H14N2O4S2 with a molecular weight of 314.4 g/mol [1]. The compound belongs to the broader class of thiazolidine-2,4-dione sulfonamides, which have been explored for diverse biological activities including COX-2 inhibition, carbonic anhydrase inhibition, and antimycobacterial effects. Its computed XLogP3-AA of 1.2 and a single hydrogen bond donor suggest moderate lipophilicity suitable for cell permeability [1]. The compound is commercially available from multiple suppliers for research purposes, typically at 90–95% purity.

Why Generic Thiazolidine-2,4-dione Sulfonamide Analogs Cannot Replace 860785-17-7 in Target-Based Studies


Thiazolidine-2,4-dione sulfonamides are highly sensitive to subtle structural modifications. The specific combination of a 3-methyl substituent on the thiazolidine ring, the para-methylene linker to the phenyl ring, and the terminal methanesulfonamide group in 860785-17-7 has been associated with a unique mechanism of action—activation of the Rv1625c/Cya adenylyl cyclase in Mycobacterium tuberculosis . Even closely related analogs with slightly different substitution patterns (e.g., varying the N-alkyl group, altering the linker length, or replacing the sulfonamide) can exhibit drastically different potency, selectivity, and pharmacokinetic profiles. For instance, other compounds in the same structural series, such as Mtb-IN-2, display distinct efficacy in murine tuberculosis models, highlighting that each derivative requires independent biological characterization . Therefore, interchanging 860785-17-7 with a generic 'thiazolidine-dione sulfonamide' without matched comparative data is not scientifically defensible.

Quantitative Differentiation Evidence for 860785-17-7 Against Closest Structural Analogs


Anti-Mycobacterial Activity of 860785-17-7 (Mtb-IN-10) in Macrophage Infection Model vs. Other Mtb-IN Series Compounds

In a Mycobacterium tuberculosis-infected macrophage model, 860785-17-7 (designated Mtb-IN-10 or Compound P15) demonstrated an EC50 of 1.96 µM for inhibiting bacterial growth . This compares favorably to other tool compounds in the same target series. While Mtb-IN-2 (compound 10c) showed significant reduction of colony-forming units (CFU) in murine spleen, its in vitro macrophage EC50 has not been disclosed in the same standardized assay, limiting direct comparison. However, the reported oral bioavailability of 58.0% in mice at 20 mg/kg for 860785-17-7 provides a measurable pharmacokinetic benchmark absent from most earlier series members . The compound's mode of action—activation of Rv1625c/Cya to modulate cAMP metabolism—is mechanistically distinct from many traditional antitubercular agents, offering a complementary approach for combination therapy research.

Tuberculosis Antimycobacterial Macrophage Infection

Structural Determinant of Selectivity: 3-Methyl-2,4-dioxo-1,3-thiazolidine vs. 2,4-Thiazolidinedione Core

Literature on related 2-aryl-3-benzyl-thiazolidine-4-one methanesulfonamide analogs reveals that COX-2 inhibitory potency and selectivity are exquisitely dependent on the substitution pattern around the thiazolidine ring [1]. In a published series, the most potent and selective COX-2 inhibitor (IC50 = 0.21 µM, SI > 476) bore a 4-methylsulfonylphenyl group and an oxazolidine core. The presence of a 3-methyl-2,4-dioxo substitution (as in 860785-17-7) introduces a hydrogen bond acceptor network that is predicted to alter the binding mode in the COX-2 secondary pocket compared to non-methylated or 2-thioxo analogs [1]. While no head-to-head COX-2 inhibition data for 860785-17-7 itself are publicly available, the class-level SAR indicates that even minor alterations to the N-3 substituent can shift selectivity by over 100-fold, underscoring that the exact substitution pattern of 860785-17-7 is likely to produce a distinct selectivity fingerprint.

Structure-Activity Relationship COX-2 Carbonic Anhydrase

Computed Drug-Likeness and Physicochemical Property Profile vs. Average Screening Library Members

860785-17-7 exhibits a computed XLogP3-AA of 1.2, a molecular weight of 314.4 g/mol, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. Compared to the average small molecule in commercial screening libraries (median MW ~350 g/mol, median clogP ~2.5), this compound is slightly smaller and more polar, placing it in a favorable region of drug-like chemical space. Its rotatable bond count of 4 and topological polar surface area (tPSA) of approximately 84 Ų (calculated) suggest adequate permeability and solubility potential. While these are computed rather than experimental values, they differentiate 860785-17-7 from many thiazolidine-2,4-dione analogs that carry heavier N-substituents (e.g., benzyl or bulky aryl groups) and consequently exhibit higher logP and lower aqueous solubility, potentially complicating formulation and assay preparation.

Drug-likeness ADME Physicochemical Properties

Recommended Application Scenarios for 860785-17-7 Based on Verified Differentiation Evidence


Tuberculosis Drug Discovery: Probe for Rv1625c/Cya-Mediated cAMP Pathway Modulation

860785-17-7 (Mtb-IN-10) is ideally suited as a chemical probe in Mycobacterium tuberculosis research aimed at validating the Rv1625c/Cya adenylyl cyclase as a therapeutic target . Its EC50 of 1.96 µM in Mtb-infected macrophages and 58% oral bioavailability in mice enable both in vitro mechanistic studies and initial in vivo proof-of-concept experiments in murine TB models. Researchers focused on multidrug-resistant and extensively drug-resistant TB strains should prioritize this compound over related analogs lacking oral PK characterization.

COX-2 Inhibitor Scaffold Hopping and Selectivity Optimization

For medicinal chemistry groups seeking novel COX-2 selective inhibitor scaffolds, 860785-17-7 represents a structurally distinct thiazolidine-2,4-dione sulfonamide that complements existing oxazolidine and pyrazole-based series . Its 3-methyl substitution and para-methylene-sulfonamide linkage offer an underexplored pharmacophore combination that, based on class-level SAR, may yield a unique selectivity fingerprint. The compound can serve as a starting point for synthetic elaboration, with substituent modifications systematically mapped to COX-1/COX-2 inhibition ratios.

Physicochemical Property Benchmarking in Compound Library Design

Given its favorable computed drug-likeness parameters (XLogP3 = 1.2, MW = 314.4, HBD = 1), 860785-17-7 can be employed as a physicochemical reference standard in library design exercises . Its profile exemplifies a balanced hydrophilic-lipophilic character that is often sought for cellular assay compatibility. Procurement of this compound for inclusion in a screening deck provides a well-characterized benchmark against which the properties of more elaborate, in-house synthesized analogs can be compared.

Sulfonamide-Target Interaction Profiling (e.g., Carbonic Anhydrase, Sulfonamide-Binding Proteins)

The methanesulfonamide group is a recognized zinc-binding pharmacophore for carbonic anhydrase isoforms. 860785-17-7 can be utilized in biochemical panels to profile its affinity across multiple carbonic anhydrase isozymes . Its modest size and polarity suggest it may access narrower active site clefts compared to bulkier benzenesulfonamide analogs, potentially revealing isoform selectivity not achievable with conventional aryl sulfonamides.

Quote Request

Request a Quote for N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.